molecular formula C67H100N2O24 B608344 methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate CAS No. 78798-08-0

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate

Cat. No.: B608344
CAS No.: 78798-08-0
M. Wt: 1317.5 g/mol
InChI Key: LKSBZILVASNBPF-WPZATFCYSA-N
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Description

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate is a novel antibiotic produced by the actinomycete Actinomadura kijaniata. It has a unique tetronic acid structure and contains a branched chain tetrasaccharide moiety. The molecule also features a novel nitrosugar, 2,3,4,6-tetradeoxy-4-methoxy-carbonylamino-3-C-methyl-3-nitro-β-D-xylo-hexopyranose (D-kijanose) . This compound exhibits a broad spectrum of bioactivities, including antibacterial, antimalarial, and antitumor properties .

Mechanism of Action

Target of Action

Kijanimicin, an antibiotic produced by the actinomycete Actinomadura kijaniata, exhibits a broad spectrum of bioactivities . It has been reported to show strong antibacterial activity against Propionibacterium acne and Bacillus subtilis .

Mode of Action

The aglycone kijanolide, a core component of kijanimicin, is formed by the combined action of a modular Type-I polyketide synthase, a conserved set of enzymes involved in formation, attachment, and intramolecular cyclization of a glycerate-derived three-carbon unit . This forms the core of the spirotetronate moiety, a unique tetronic acid structure . KijX, an enzyme encoded in the kijanimicin gene cluster, acts on kijanimicin as a glycosyl hydrolase . Kijanimicin deglycosylated by KijX loses its antibacterial activity .

Biochemical Pathways

The complete pathway for the formation of TDP-l-digitoxose, one of the two sugar donors used in the construction of kijanimicin, was elucidated through biochemical analysis of four enzymes encoded in the gene cluster . The genes involved in the biosynthesis of the unusual deoxysugar d-kijanose have also been identified .

Pharmacokinetics

Information on the pharmacokinetics of kijanimicin is limited. It is known that kijanimicin is stable in buffered solution from ph 6 to 8 at room temperature and up to 100°c for at least 30 minutes .

Result of Action

The functional expression of phosphopantetheinyl transferase (SFP) and major facilitator superfamily (MFS) transporter genes in Bacillus halotolerans LDFZ001, which harbors a new kijanimicin biosynthetic gene cluster, contributes to its antipathogen ability .

Action Environment

Kijanimicin loses activity immediately at room temperature at pH 2 to 3 and pH 9 to 10 . This suggests that the compound’s action, efficacy, and stability are influenced by environmental factors such as temperature and pH.

Preparation Methods

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate is produced through the cultivation of Actinomadura kijaniata in an aqueous nutrient medium. The medium typically contains beef extract, tryptose, dextrose, potato starch, and calcium carbonate, with the pH adjusted to 7.2 prior to sterilization . The fermentation process involves cultivating the microorganism until substantial antibacterial activity is achieved, followed by the isolation of kijanimicin as such or in the form of a pharmaceutically acceptable salt .

Chemical Reactions Analysis

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the oxidation of kijanimicin can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

methyl N-[(2R,3R,4S,6R)-6-[[(1S,3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,6S)-4-[(2S,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate has numerous scientific research applications across various fields:

Properties

CAS No.

78798-08-0

Molecular Formula

C67H100N2O24

Molecular Weight

1317.5 g/mol

IUPAC Name

methyl N-[(2R,3R,4S,6R)-6-[[(3R,6S,7E,9S,11Z,13S,16S,17S,18S,20S,21R,22S,23E)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate

InChI

InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15-,30-20+,61-53+/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59-,60-,65-,66+,67?/m0/s1

InChI Key

LKSBZILVASNBPF-WPZATFCYSA-N

SMILES

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]\3([C@@H](C=C2)/C(=C\C[C@@H](/C(=C/[C@@H]4C=C([C@@H](CC45C(=O)/C(=C3\O)/C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)O)C

Canonical SMILES

CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kijanimicin;  Kijanimicin sodium salt; 

Origin of Product

United States
Customer
Q & A

Q1: What is the molecular formula and weight of kijanimicin?

A1: Kijanimicin has a molecular formula of C65H95NO22 and a molecular weight of 1298 g/mol. [, ]

Q2: What spectroscopic techniques are useful for characterizing kijanimicin?

A2: Various spectroscopic techniques have been employed to elucidate the structure of kijanimicin. These include: * Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D techniques like NOESY, for determining the connectivity and spatial arrangement of atoms. [] * Fast Atom Bombardment Mass Spectrometry (FABMS) for molecular weight determination and structural information through fragmentation patterns, particularly useful for identifying the presence of the nitrosugar moiety. [] * X-ray crystallography has also been instrumental in determining the absolute stereochemistry of kijanimicin. []

Q3: What is known about the biosynthesis of kijanimicin?

A3: Research has identified a 107.6 kb segment of the Actinomadura kijaniata chromosome containing the kijanimicin biosynthetic locus. [] This locus encodes enzymes involved in several key processes:

  • TDP-L-digitoxose formation: This pathway involves four characterized enzymes. []
  • Kijanolide formation: This aglycone core is assembled via a Type-I polyketide synthase and enzymes facilitating glycerate-derived unit attachment and cyclization to form the spirotetronate moiety. []
  • D-kijanose biosynthesis: This unique deoxysugar involves several dedicated enzymes, including a flavoenzyme predicted to be involved in nitro group formation. []

Q4: Are there other antibiotics with similar biosynthetic pathways to kijanimicin?

A4: Yes, the identification of the kijanimicin gene cluster has shed light on the biosynthesis of other spirotetronate antibiotics, including chlorothricin, abyssomicin, quartromicin, and tetrocarcin. These compounds share conserved genes and likely follow similar biosynthetic logic, particularly in tetronate ring formation and potential Diels-Alder reactions for spirotetronate assembly. []

Q5: What is the spectrum of antimicrobial activity of kijanimicin?

A5: Kijanimicin exhibits activity against a range of Gram-positive bacteria and anaerobic microorganisms. It has shown promising in vivo activity against malaria. [, ]

Q6: Is the mechanism of action of kijanimicin understood?

A6: While the precise mechanism of action remains to be fully elucidated, its structural similarity to other spirotetronate antibiotics suggests potential mechanisms. Further research is needed to confirm these hypotheses.

Q7: Have there been attempts to synthesize kijanimicin or its fragments?

A7: Yes, significant efforts have focused on the synthesis of kijanimicin and its key structural components. * Digitoxose Trisaccharide: Researchers have successfully synthesized the α-linked digitoxose trisaccharide fragment of kijanimicin using glycosyl sulfonates, demonstrating their unexpected utility in constructing this challenging moiety. [, ]* D-Rubranitrose & D-Kijanose: These branched-chain nitro sugars have been chemically synthesized, providing valuable insights into their stereochemistry and enabling further investigations into their biological roles. [, ]

Q8: Has kijanimicin been investigated for its antitumor activity?

A8: Yes, kijanimicin has shown in vitro antitumor activity. In in vivo studies using mice models, it demonstrated significant inhibition of P388 leukemia and slight inhibition of B16 melanoma. []

Q9: What are the potential applications of kijanimicin?

A9: Kijanimicin's unique structure and biological activities make it a promising candidate for:

  • Development of novel antibiotics: Its activity against Gram-positive bacteria and anaerobic microorganisms, particularly its in vivo antimalarial activity, warrants further investigation for therapeutic potential. [, ]
  • Anticancer drug development: Its demonstrated in vitro and in vivo antitumor activity suggests a potential for developing new cancer therapies. []
  • Tool compound for biochemical studies: Kijanimicin and its derivatives can be valuable tools for studying glycosyltransferases, sugar biosynthesis pathways, and their roles in bacterial cell wall formation or other biological processes. [, , ]

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